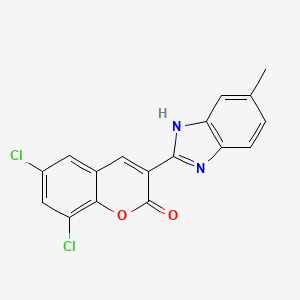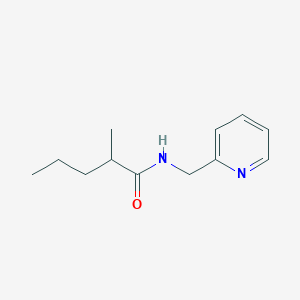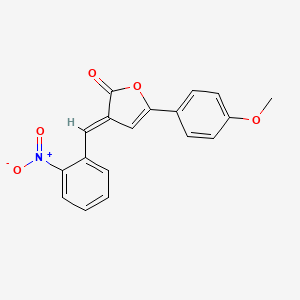
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as DMBC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMBC belongs to the class of chromone derivatives and has been found to exhibit various pharmacological activities. In
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that this compound exerts its pharmacological activities through various pathways. This compound has been found to inhibit the activity of inflammatory enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the expression of inflammatory genes such as iNOS and COX-2. Additionally, this compound has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. This compound has also been shown to improve glucose metabolism by increasing insulin sensitivity and glucose uptake.
Advantages and Limitations for Lab Experiments
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. This compound also has low bioavailability, which limits its effectiveness in vivo.
Future Directions
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Future research should focus on improving the pharmacokinetic properties of this compound to increase its bioavailability and efficacy in vivo. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound can also be further studied for its potential use in the treatment of neurodegenerative diseases, diabetes, and cancer.
Synthesis Methods
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized through a multi-step process starting from 6-methyl-2-aminobenzimidazole. The first step involves the reaction of 6-methyl-2-aminobenzimidazole with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent to form the intermediate compound. The intermediate is then cyclized to form this compound under basic conditions.
Scientific Research Applications
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to improve glucose metabolism and can be used to treat diabetes.
properties
IUPAC Name |
6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2/c1-8-2-3-13-14(4-8)21-16(20-13)11-6-9-5-10(18)7-12(19)15(9)23-17(11)22/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYPQYSSRILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)